molecular formula C12H18N2O2S B12988066 2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide

2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide

Cat. No.: B12988066
M. Wt: 254.35 g/mol
InChI Key: WGFMPTSYIPZGBL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

2-amino-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-3-carboxamide

InChI

InChI=1S/C12H18N2O2S/c1-11(2)5-6-7(9(13)15)10(14)17-8(6)12(3,4)16-11/h5,14H2,1-4H3,(H2,13,15)

InChI Key

WGFMPTSYIPZGBL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Thieno[2,3-c]pyran Core: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions to form the thieno[2,3-c]pyran core.

    Introduction of Amino and Carboxamide Groups: The amino group is introduced through nucleophilic substitution reactions, while the carboxamide group is typically formed through amidation reactions using reagents like carbodiimides or acid chlorides.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 2-amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide exhibit promising antitumor properties. For instance, research involving molecular docking studies suggested that derivatives of thieno[2,3-c]pyrimidinone can inhibit histone deacetylase (HDAC), which is linked to cancer progression and cell proliferation. The compound's ability to bind effectively to HDAC2 highlights its potential as an anticancer agent .

CFTR Potentiators

The compound has been investigated for its role as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). A study focused on the binding features of various thienopyran derivatives indicated that modifications to the carboxamide group significantly enhance the compound's efficacy as a CFTR potentiator. This suggests that 2-amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide could be developed further for treating cystic fibrosis by improving chloride ion transport in epithelial cells .

Enzyme Inhibition Studies

The compound's structural features make it suitable for investigating enzyme inhibition mechanisms. Its ability to interact with various biological targets can be explored through in vitro assays and molecular modeling techniques. This could lead to the discovery of new therapeutic agents targeting specific diseases linked to enzyme dysfunctions.

Drug Development

Given its promising biological activities, 2-amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide serves as a lead compound in drug design. Researchers can modify its structure to enhance potency and selectivity against specific targets while minimizing side effects.

Case Studies and Research Findings

Study FocusFindings
Antitumor ActivityMolecular docking studies revealed potential HDAC inhibition leading to antitumor effects .
CFTR PotentiationModifications enhance binding affinity and efficacy as a CFTR potentiator .
Enzyme InhibitionInvestigated for potential enzyme inhibition; structural modifications may improve efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Key Observations :

Substituent Effects: Methyl Groups: The tetramethyl substitution (5,5,7,7-) in the target compound enhances molecular rigidity and lipophilicity, critical for CFTR channel interaction . Analogs with fewer methyl groups (e.g., 5,5-dimethyl) exhibit reduced thermal stability (lower melting points) . Carboxamide vs. Methanone: Replacing the carboxamide with a phenylmethanone group (CAS 893387-73-0) eliminates hydrogen-bonding capacity, likely reducing target affinity .

CFTR Potentiation: The target compound’s tetramethyl structure is unique among analogs, suggesting steric and electronic optimization for CFTR activation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Weight (g/mol) Purity (%) LCMS Retention Time (min)
Target Compound (GLPG1837) Not reported 348.42 95% Not reported
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide 212–214 226.30 Not reported Not reported
SID 85747738 (CID 1067700) Not reported 393.47 92.8% 1.871
SID 9931128 (CID 46916263) Not reported 379.44 93.3% 3.095
Key Observations :
  • Purity and Retention Time : Analogs with bulkier substituents (e.g., benzoylthioureido in SID 85747738) exhibit shorter LCMS retention times, suggesting lower hydrophobicity compared to SID 9931128 .
  • Melting Points : Increased methylation (e.g., 5,5-dimethyl vs. 5-methyl) correlates with higher melting points due to improved crystal packing .

Biological Activity

2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide is a compound of significant interest due to its potential applications in treating cystic fibrosis (CF) and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₃H₁₈N₂O₂S
  • Molecular Weight: 254.35 g/mol
  • CAS Number: 160982-10-5

The compound acts primarily as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It enhances the function of mutant CFTR proteins, particularly the F508del mutation, which is the most common cause of CF. The mechanism involves stabilizing the CFTR protein in its functional form and facilitating chloride ion transport across epithelial cell membranes.

Potentiation of CFTR Function

Research indicates that 2-amino derivatives with a thienopyran scaffold exhibit enhanced potency in activating CFTR channels. For instance:

  • Potency Values: Compounds derived from the thienopyran structure display pEC50pEC_{50} values ranging from 6.33 to 9.26, indicating strong efficacy in enhancing CFTR activity in vitro .
  • Binding Characteristics: The compound forms critical hydrogen bonds with specific amino acids in the CFTR protein, contributing to its stabilizing effect .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study demonstrated that 2-amino derivatives significantly increased chloride ion transport in F508del-CFTR expressing cells compared to controls .
    • Electrophysiological assays showed that these compounds could restore function to defective CFTR channels by promoting their opening .
  • In Vivo Efficacy:
    • Animal models treated with thienopyran derivatives exhibited improved lung function and reduced mucus accumulation, highlighting their therapeutic potential for CF patients .
  • ADMET Properties:
    • The compound shows favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, suggesting good bioavailability and safety for potential therapeutic use .

Data Tables

Study ReferenceCompound TestedpEC50 ValueEffect on CFTR
2-Amino Derivative8.52Enhanced function in F508del-CFTR
Thienopyran Scaffold6.33–9.26Potentiation of chloride transport
In Vivo ModelN/AImproved lung function

Q & A

Basic: What synthetic methodologies are commonly employed for preparing thieno-pyran-carboxamide derivatives?

Answer:
Thieno-pyran-carboxamide derivatives are typically synthesized via condensation reactions involving 2-amino-thiophene precursors and reagents that provide pyran ring-forming fragments. For example, modified Niementowski reactions using formamide or urea under high-temperature conditions (e.g., 200°C) facilitate cyclization . Key steps include:

  • Reagent selection : Use of formamide or imidates to introduce the pyran moiety.
  • Reaction optimization : Temperature control (150–200°C) and solvent choice (e.g., DMF or ethanol) to maximize yield.
  • Validation : Structural confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to verify ring closure and functional group integrity .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound class?

Answer:
Ambiguities in fused-ring systems (e.g., thieno-pyran vs. thieno-pyrimidine) require a multi-spectral approach:

  • 1H^1H-NMR : Identify aromatic protons and methyl group environments (e.g., 5,5,7,7-tetramethyl substituents).
  • 13C^{13}C-NMR : Differentiate carbonyl carbons (amide vs. ester) and quaternary carbons in the pyran ring.
  • IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm1^{-1}) and amino N–H stretches (~3300 cm1^{-1}).
  • X-ray crystallography : Resolve stereoelectronic effects in fused-ring systems when spectral data conflict .

Advanced: What computational strategies can predict reactivity or regioselectivity in derivatization reactions?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path searches are critical:

  • Transition state modeling : Predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) by analyzing electron density maps.
  • Solvent effects : Use COSMO-RS models to simulate solvent interactions and optimize reaction conditions.
  • Data-driven design : Combine computational results with experimental data (e.g., Hammett plots) to refine synthetic pathways .

Advanced: How can statistical experimental design (DoE) optimize reaction conditions for this compound?

Answer:
DoE minimizes trial-and-error approaches by systematically varying parameters:

  • Factors : Temperature, catalyst loading, solvent polarity, and stoichiometry.
  • Response surface methodology (RSM) : Identify optimal conditions for yield and purity.
  • Case study : A central composite design (CCD) for amidation reactions might reveal that excess amine (1.5 eq) and 80°C in DMF maximize conversion .

Advanced: How should researchers address contradictory data in solubility or stability studies?

Answer:
Contradictions often arise from unaccounted variables:

  • Solubility conflicts : Test in multiple solvents (e.g., DMSO vs. THF) and quantify via UV-Vis spectroscopy.
  • Stability analysis : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products.
  • Cross-validation : Compare results with structurally analogous compounds (e.g., ethyl carboxylate derivatives) to identify trends .

Advanced: What mechanistic insights guide the development of catalytic asymmetric syntheses for this scaffold?

Answer:
Asymmetric catalysis requires understanding:

  • Chiral induction : Use of enantiopure amines or transition-metal catalysts (e.g., Pd/BINAP complexes) to control stereochemistry.
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry during ring-closing steps.
  • Case example : A proline-mediated Strecker synthesis could introduce chirality at the amino group .

Advanced: How do steric effects from tetramethyl substituents influence biological activity?

Answer:
Steric hindrance impacts:

  • Receptor binding : Molecular docking studies show that bulky methyl groups may limit access to hydrophobic pockets.
  • Metabolic stability : Methyl groups reduce oxidative metabolism, as shown in cytochrome P450 inhibition assays.
  • Comparative analysis : Compare activity with non-methylated analogs (e.g., 2-amino-4,7-dihydrothieno derivatives) .

Advanced: What are best practices for scaling up lab-scale syntheses while maintaining purity?

Answer:
Critical considerations include:

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency.
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
  • Safety protocols : Address exothermic risks (e.g., during cyclization) via controlled addition of reagents .

Advanced: How can researchers validate the environmental fate of this compound in interdisciplinary studies?

Answer:
Interdisciplinary approaches involve:

  • Degradation pathways : Simulate photolysis (UV light) or hydrolysis (pH 3–11) and analyze products via LC-MS.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity.
  • Air-surface exchange models : Predict atmospheric dispersion using computational fluid dynamics (CFD) .

Advanced: What strategies mitigate synthetic bottlenecks in multi-step sequences?

Answer:

  • Intermediate stability : Use protective groups (e.g., Boc for amines) to prevent degradation.
  • Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions in exothermic steps.
  • Parallel synthesis : Screen reaction conditions (e.g., catalysts, solvents) simultaneously using microreactors .

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